N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic organic compound characterized by its complex molecular structure It features a thiazole ring substituted with a 2,5-dichlorophenyl group and an acetamide moiety linked to a 4-methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with 2,5-Dichlorophenyl Group: The thiazole ring is then substituted with a 2,5-dichlorophenyl group using a nucleophilic aromatic substitution reaction.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, typically using acetic anhydride or acetyl chloride.
Attachment of the 4-Methoxyphenyl Sulfonyl Group: The final step involves the sulfonylation of the acetamide derivative with 4-methoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole ring and sulfonyl group are likely to play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific enzymes or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-hydroxyphenyl)sulfonyl)acetamide
- N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methylphenyl)sulfonyl)acetamide
- N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
Uniqueness
Compared to these similar compounds, N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain biological targets, making it a more potent candidate for specific applications.
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4S2/c1-26-12-3-5-13(6-4-12)28(24,25)10-17(23)22-18-21-16(9-27-18)14-8-11(19)2-7-15(14)20/h2-9H,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRSJLNBZGHCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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